molecular formula C11H11FO2 B1449232 2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid CAS No. 1499764-95-2

2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid

Cat. No. B1449232
CAS RN: 1499764-95-2
M. Wt: 194.2 g/mol
InChI Key: MABRDUWQBLUQEV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H11FO2 and a molecular weight of 194.21 .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid consists of a cyclobutane ring attached to a 4-fluorophenyl group and a carboxylic acid group .


Chemical Reactions Analysis

A study has shown that the substituent effect on dissociation equilibriums of 2-(3 or 4-X-phenyl)-cyclobutane-1-carboxylic acids through π-conjugation by cyclobutane ring is demonstrated comparing its Hammett reaction constant (ρ) with those of 3-X-phenylpropionic acids and cinnamic acids .

Scientific Research Applications

Organic Synthesis

Carboxylic acids, such as “2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid”, are versatile organic compounds used in various areas of organic synthesis . They are involved in a variety of organic reactions, such as substitution, elimination, oxidation, and coupling .

Nanotechnology

In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . The highly polar chemical structure of carboxylic acids makes them ideal for this purpose .

Polymers

Carboxylic acids have applications in the area of polymers as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .

Pharmaceutical Testing

“2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid” is used for pharmaceutical testing . High-quality reference standards of this compound are used for accurate results .

Chemical Synthesis of Cyclobutane-containing Natural Products

The [2 + 2] cycloaddition is a primary and commonly used method for synthesizing cyclobutane-containing natural products . “2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid” can be used in this process .

Drug Design and Development

Cyclobutane motifs, such as those found in “2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid”, serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . They are prevalent in various drugs and drug prototypes exhibiting distinctive structures and broad bioactivities .

Safety and Hazards

According to the European Chemicals Agency (ECHA), 2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is classified as Skin Corr. 1B, which means it can cause skin corrosion or irritation .

properties

IUPAC Name

2-(4-fluorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-3-1-7(2-4-8)9-5-6-10(9)11(13)14/h1-4,9-10H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABRDUWQBLUQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1499764-95-2
Record name 2-(4-fluorophenyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid
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2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid
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